
11-Fluoro-2-undecanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Fluoro-2-undecanone: is an organic compound with the molecular formula C11H21FO It is a fluorinated ketone, characterized by the presence of a fluorine atom at the eleventh position and a carbonyl group at the second position of the undecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Fluoro-2-undecanone can be achieved through several methods:
Grignard Reaction: Another approach is the Grignard reaction where a fluorinated Grignard reagent reacts with a suitable precursor to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using fluorine gas or fluorinating agents in specialized reactors designed to handle the reactivity and toxicity of fluorine .
Chemical Reactions Analysis
Types of Reactions
11-Fluoro-2-undecanone undergoes various chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols .
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-Fluoro-2-undecanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Fluoro-2-undecanone involves its interaction with molecular targets through its carbonyl and fluorine functional groups. The carbonyl group can participate in hydrogen bonding and nucleophilic addition reactions , while the fluorine atom can influence the compound’s lipophilicity and electronic properties .
Comparison with Similar Compounds
Similar Compounds
2-Undecanone: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
11-Chloro-2-undecanone: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
11-Bromo-2-undecanone: Contains a bromine atom, which also affects its chemical behavior differently compared to fluorine.
Uniqueness
11-Fluoro-2-undecanone is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects . This makes it more reactive in certain substitution reactions and influences its biological activity .
Properties
CAS No. |
463-27-4 |
|---|---|
Molecular Formula |
C11H21FO |
Molecular Weight |
188.28 g/mol |
IUPAC Name |
11-fluoroundecan-2-one |
InChI |
InChI=1S/C11H21FO/c1-11(13)9-7-5-3-2-4-6-8-10-12/h2-10H2,1H3 |
InChI Key |
YYAOHFVQNSJCGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



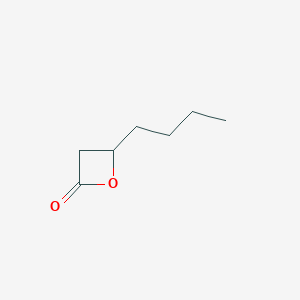
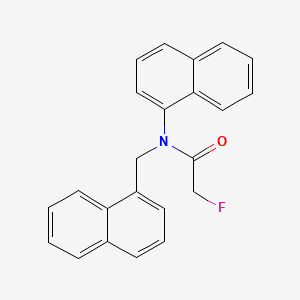
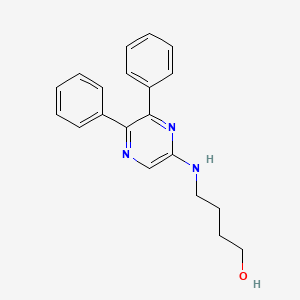
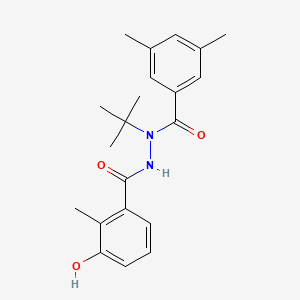
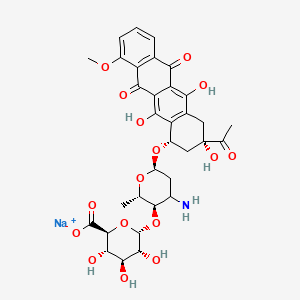
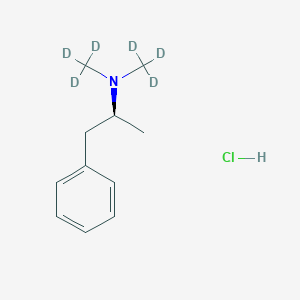
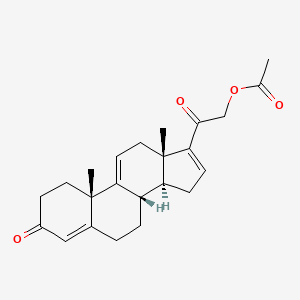
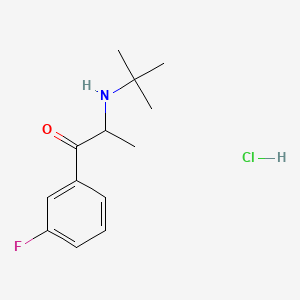
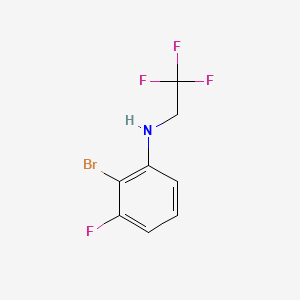
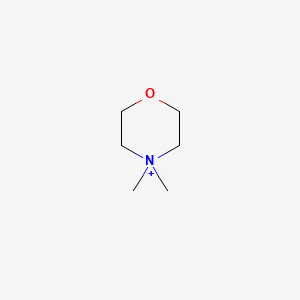
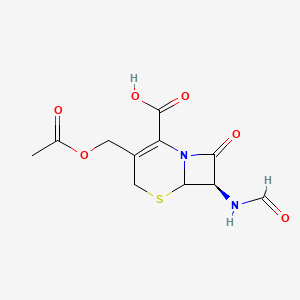
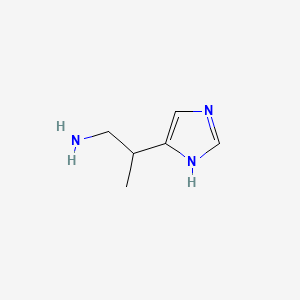
![[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13423849.png)
